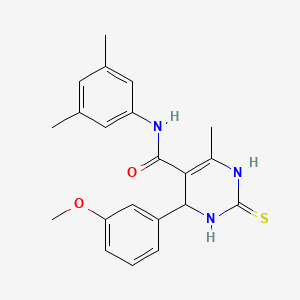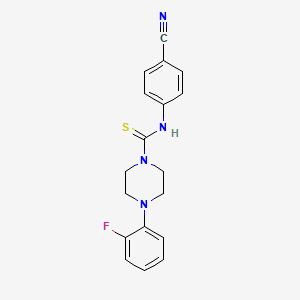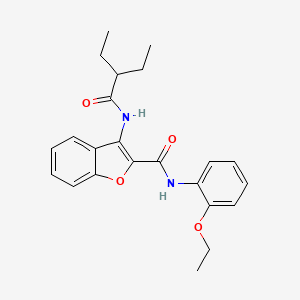![molecular formula C17H11BrN4S B2885842 3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 831187-27-0](/img/structure/B2885842.png)
3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a part of a larger family of compounds known as triazolothiadiazoles . These compounds are known for their wide range of biological activities and are often used in the development of new pharmaceuticals .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds is typically achieved through the reaction of appropriate starting materials . For example, one method involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds can vary depending on the specific substituents attached to the scaffold . X-ray diffraction studies have been used to illustrate the relationship between weak interactions and sensitivity of these materials .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds can be complex and are often influenced by the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds can vary widely depending on the specific substituents present . Some compounds in this family have been noted for their excellent thermal stability and remarkable density .科学的研究の応用
Antimicrobial Properties
- A study by Swamy et al. (2006) synthesized and analyzed 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives for their antimicrobial efficacy, with some compounds showing significant inhibition against tested strains, suggesting their potential as antimicrobial agents (Swamy et al., 2006).
Anticancer Activity
- Research by Chowrasia et al. (2017) focused on synthesizing fluorinated triazolo-thiadiazoles, which displayed moderate to good antiproliferative potency against various cancerous cell lines, highlighting their potential in cancer treatment (Chowrasia et al., 2017).
Enzyme Inhibition
- A study by Li et al. (2010) developed novel triazolo-thiadiazoles that showed significant inhibitory activity against E. coli methionine aminopeptidase, indicating their potential utility in enzyme inhibition research (Li et al., 2010).
Synthetic Methodology
- Saeed et al. (2016) demonstrated a phosphine-free synthesis method for new triazolothiadiazoles, contributing to the development of more efficient synthetic processes for these compounds (Saeed et al., 2016).
Protein Tyrosine Phosphatase Inhibition
- Baburajeev et al. (2015) synthesized triazolo-thiadiazoles using a green catalyst strategy and identified them as effective inhibitors of PTP1B, indicating their potential in therapeutic drug development (Baburajeev et al., 2015).
Antibacterial Activity
- Almajan et al. (2010) synthesized compounds with antibacterial properties, some exhibiting good activities against strains like Staphylococcus epidermidis and Escherichia coli (Almajan et al., 2010).
作用機序
While the specific mechanism of action can vary depending on the exact compound and its intended use, some [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds have been found to exhibit promising activity against certain targets. For example, some compounds have shown potential as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4S/c18-14-9-7-13(8-10-14)16-19-20-17-22(16)21-15(23-17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYJYZVJLMYZAH-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)
![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)
![2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2885765.png)

![2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2885767.png)

![2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid](/img/structure/B2885773.png)
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2885775.png)

![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2885777.png)
![N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2885778.png)
![1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2885780.png)
![1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2885782.png)